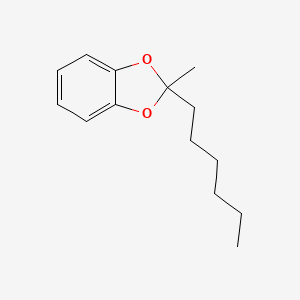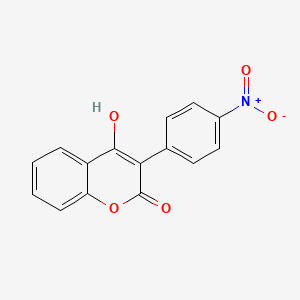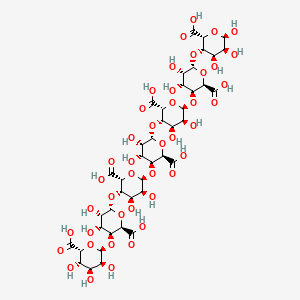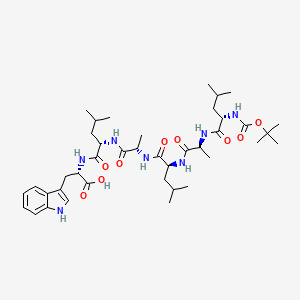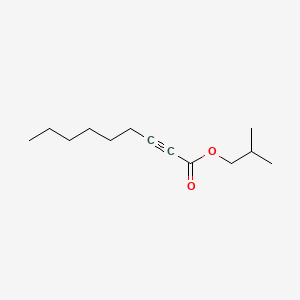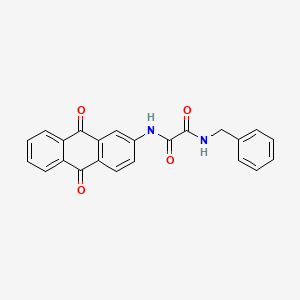
Oxamide, N-(2-anthraquinonyl)-N'-benzyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxamide, N-(2-anthraquinonyl)-N’-benzyl- is a complex organic compound that features both anthraquinone and benzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N-(2-anthraquinonyl)-N’-benzyl- typically involves the reaction of anthraquinone derivatives with benzylamine. One common method includes the use of anthraquinone-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with benzylamine to form the desired oxamide compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
Oxamide, N-(2-anthraquinonyl)-N’-benzyl- can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the anthraquinone group can yield hydroquinone derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
Oxamide, N-(2-anthraquinonyl)-N’-benzyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and RNA.
Industry: Utilized in the development of advanced materials and sensors.
作用機序
The mechanism of action of Oxamide, N-(2-anthraquinonyl)-N’-benzyl- involves its interaction with molecular targets such as DNA and RNA. The anthraquinone moiety can intercalate between DNA bases, disrupting the normal function of the nucleic acids and leading to cytotoxic effects . This intercalation can inhibit DNA and RNA synthesis, making it a potential candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
- Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)-
- N,N’-BIS(2-ANTHRAQUINONYL)BENZAMIDINE
Comparison
Oxamide, N-(2-anthraquinonyl)-N’-benzyl- is unique due to the presence of the benzyl group, which can influence its reactivity and interactions with biological targets. In contrast, Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- features a hydroxyethyl group, which may alter its solubility and chemical behavior . N,N’-BIS(2-ANTHRAQUINONYL)BENZAMIDINE contains two anthraquinonyl groups, potentially enhancing its ability to interact with nucleic acids .
特性
CAS番号 |
92573-43-8 |
|---|---|
分子式 |
C23H16N2O4 |
分子量 |
384.4 g/mol |
IUPAC名 |
N-benzyl-N'-(9,10-dioxoanthracen-2-yl)oxamide |
InChI |
InChI=1S/C23H16N2O4/c26-20-16-8-4-5-9-17(16)21(27)19-12-15(10-11-18(19)20)25-23(29)22(28)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,24,28)(H,25,29) |
InChIキー |
WQZGIWQJTINELR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


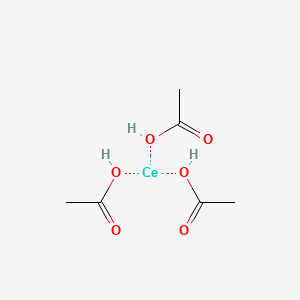
![Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)


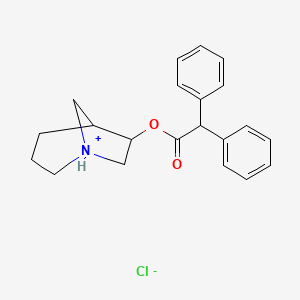
![Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate](/img/structure/B13785033.png)


